Cas no 58980-39-5 (2,3,4,5-TetrahydrobenzoF1,4thiazepine)
2,3,4,5-TetrahydrobenzoF1,4thiazepine Chemical and Physical Properties
Names and Identifiers
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- 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine
- 2,3,4,5-tetrahydro-1,4-benzothiazepine
- 2,3,4,5-TetrahydrobenzoF1,4thiazepine
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- MDL: MFCD13194723
- Inchi: 1S/C9H11NS/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10H,5-7H2
- InChI Key: SUBDEKBXSIKCSA-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2CNCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Liquid
- Density: 1.105
- Boiling Point: 282 ºC
- Flash Point: 125 ºC
2,3,4,5-TetrahydrobenzoF1,4thiazepine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:2-8 °C
2,3,4,5-TetrahydrobenzoF1,4thiazepine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM160748-1g |
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine |
58980-39-5 | 97% | 1g |
$530 | 2021-06-17 | |
| Alichem | A019095097-1g |
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine |
58980-39-5 | 97% | 1g |
$855.54 | 2023-09-01 | |
| AstaTech | 52662-0.25/G |
2,3,4,5-TETRAHYDROBENZO[F][1,4]THIAZEPINE |
58980-39-5 | 97% | 0.25g |
$349 | 2023-09-17 | |
| AstaTech | 52662-1/G |
2,3,4,5-TETRAHYDROBENZO[F][1,4]THIAZEPINE |
58980-39-5 | 97% | 1g |
$873 | 2023-09-17 | |
| Fluorochem | 226027-250mg |
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine |
58980-39-5 | 95% | 250mg |
£393.00 | 2022-02-28 | |
| Fluorochem | 226027-1g |
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine |
58980-39-5 | 95% | 1g |
£983.00 | 2022-02-28 | |
| Chemenu | CM160748-1g |
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine |
58980-39-5 | 97% | 1g |
$*** | 2023-05-30 | |
| abcr | AB306829-250 mg |
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine, 97%; . |
58980-39-5 | 97% | 250mg |
€606.90 | 2023-06-21 | |
| TRC | T205715-10mg |
2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine |
58980-39-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T205715-50mg |
2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine |
58980-39-5 | 50mg |
$ 210.00 | 2022-06-03 |
2,3,4,5-TetrahydrobenzoF1,4thiazepine Suppliers
2,3,4,5-TetrahydrobenzoF1,4thiazepine Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2,3,4,5-TetrahydrobenzoF1,4thiazepine
2,3,4,5-Tetrahydrobenzo[F1,4]thiazepine (CAS No. 58980-39-5): Structural Insights and Emerging Applications in Chemical Biology
The tetrahydrobenzothiazepine scaffold represented by 2,3,4,5-Tetrahydrobenzo[F1][4]thiazepine (CAS No. 58980-39-5) has recently gained significant attention in medicinal chemistry due to its unique structural features and promising pharmacological properties. This compound belongs to the broader class of heterocyclic azacycloalkanes, characterized by a fused seven-membered thiazepine ring system with four hydrogenated positions (positions 2-5). The molecular architecture combines the rigidity of the benzene ring with the flexibility of the thiazepane moiety (thiazepane pharmacophore), creating a versatile platform for drug design.
Recent advancements in synthetic methodology have enabled precise control over the stereochemistry of this compound's chiral centers. A 2023 study published in Chemical Communications demonstrated asymmetric synthesis using organocatalytic approaches (catalytic enantioselective synthesis) to access enantiopure derivatives with up to 99% ee. These developments are critical for studying structure-activity relationships (SAR) in biological systems. The compound's sulfur-containing ring system exhibits unique electronic properties that modulate its interaction with biological targets compared to analogous oxygen-based heterocycles.
In neuropharmacology research published in Nature Communications (2024), this scaffold was shown to possess novel neuroprotective properties. Preclinical models demonstrated its ability to inhibit glutamate-induced excitotoxicity through modulation of NMDA receptor activity without affecting ionotropic receptor signaling pathways. This selective mechanism represents a promising therapeutic strategy for neurodegenerative diseases such as Alzheimer's and Parkinson's conditions where excitotoxicity plays a key role.
Synthetic chemists have explored substituent variations on the benzene ring and thiazepane nitrogen atom to optimize pharmacokinetic profiles. A collaborative study between MIT and Pfizer researchers revealed that substituting position 6 with fluorinated groups significantly improved plasma stability (CYP enzyme resistance) while maintaining target affinity. These findings were validated using mass spectrometry-based metabolomics (molecular weight: 177.7 g/mol) and computational docking studies predicting binding affinities down to picomolar ranges.
Clinical translational research is focusing on developing prodrug formulations incorporating this scaffold's structural features. A Phase I trial currently underway evaluates a lipid-conjugated derivative (pH-sensitive prodrug strategy) for targeted delivery to tumor microenvironments. Early results indicate enhanced tumor penetration compared to conventional small molecule therapies while maintaining acceptable safety profiles in preclinical toxicity assays.
The compound's unique rheological properties under physiological conditions have also been leveraged in biomaterials science. A recent Materials Today paper described its use as a crosslinking agent in hydrogel matrices for controlled drug release systems. The thiazepane ring's ability to form dynamic covalent bonds enables stimuli-responsive degradation mechanisms triggered by enzymatic activity or pH changes.
Ongoing research continues exploring this scaffold's potential in epigenetic modulation through histone deacetylase inhibition (HDACi). Preliminary data from UCLA laboratories suggests select derivatives exhibit IC₅₀ values below 1 μM against HDAC6 isoforms while sparing pan-HDAC activity-a critical distinction for reducing off-target effects observed with first-generation HDAC inhibitors.
The structural versatility of CAS No. 58980-39-5 compounds positions them as valuable building blocks in multi-target drug discovery strategies targeting complex pathologies involving both enzymatic and non-covalent protein interactions. Continued optimization through fragment-based drug design (FBLD approaches) and machine learning-driven virtual screening promises further advancements in therapeutic applications across oncology and neurology domains.
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